molecular formula C21H26N2O4S B2661636 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide CAS No. 946334-77-6

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2661636
CAS No.: 946334-77-6
M. Wt: 402.51
InChI Key: ZNOYXCJARUVWIV-UHFFFAOYSA-N
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Description

Structural Hybridization of Tetrahydroquinoline and Sulfonamide Pharmacophores

The molecular architecture of this compound is characterized by the covalent integration of a tetrahydroquinoline core and a 4-propoxybenzenesulfonamide side chain. The tetrahydroquinoline moiety, a partially saturated heterocycle, contributes a rigid, planar structure that facilitates interactions with hydrophobic binding pockets in biological targets, such as DNA topoisomerases and histone deacetylases. Its propionyl substituent at the 1-position introduces a steric and electronic modulation that enhances metabolic stability compared to unsubstituted tetrahydroquinolines, a common limitation in early-generation analogs.

The sulfonamide group, linked via the 6-position of the tetrahydroquinoline, provides a polar, hydrogen-bonding motif critical for engaging catalytic residues in enzyme active sites. The 4-propoxybenzene extension further augments lipophilicity, optimizing membrane permeability while maintaining solubility through the sulfonamide’s ionizable nitrogen. This balance is exemplified in comparative studies of hybrid sulfonamides, where the propoxy chain’s length directly correlates with improved blood-brain barrier penetration in preclinical models.

Key structural features and their functional implications include:

Structural Element Role in Bioactivity Source
Tetrahydroquinoline core Facilitates intercalation with DNA/protein targets; enhances binding affinity
Propionyl group Reduces oxidative metabolism via cytochrome P450 enzymes; improves pharmacokinetics
4-Propoxybenzenesulfonamide Engages catalytic residues (e.g., Zn²⁺ in carbonic anhydrase); modulates solubility

This hybridization strategy aligns with broader trends in drug design, where merging privileged scaffolds—defined as structural frameworks with proven versatility across target classes—enables the discovery of agents with polypharmacological profiles. For instance, benzothiazole-sulfonamide hybrids have demonstrated concurrent inhibition of carbonic anhydrase and cyclooxygenase-2 (COX-2), underscoring the potential of this compound to target multiple nodes in disease pathways.

Historical Evolution as a Privileged Scaffold in Targeted Drug Design

The recognition of tetrahydroquinoline and sulfonamide as privileged scaffolds stems from their pervasive roles in drug discovery over the past century. Tetrahydroquinoline derivatives, first isolated from natural sources like the Evodia genus, gained prominence in the 1970s for their antimalarial and anticancer properties. Seminal work by Evans and colleagues in the 1980s formalized the concept of privileged scaffolds, identifying benzodiazepines and later tetrahydroquinolines as frameworks capable of binding diverse receptor families with high affinity. Parallel advancements in sulfonamide chemistry, particularly the development of antibacterial sulfa drugs in the 1930s, revealed their utility beyond antimicrobial activity, including inhibition of carbonic anhydrase and HIV protease.

The integration of these scaffolds into a single molecule reflects a paradigm shift toward modular drug design. For example, the tetrahydroquinoline moiety’s ability to mimic peptide β-turns—a structural motif prevalent in protein-protein interactions—complements the sulfonamide’s proficiency in coordinating metal ions critical for enzyme function. This duality is evident in the compound’s hypothesized mechanism of action, where the tetrahydroquinoline core disrupts protein-DNA interactions in topoisomerase II, while the sulfonamide group inhibits auxiliary enzymes like carbonic anhydrase IX, a marker of tumor hypoxia.

Recent innovations in library synthesis have accelerated the exploration of such hybrids. Diversity-oriented synthesis (DOS) strategies, which employ complexity-generating reactions like Ugi multicomponent couplings, enable rapid access to tetrahydroquinoline-sulfonamide derivatives with varied substituents. Screening these libraries against panels of cancer cell lines has identified analogs of this compound with nanomolar potency against triple-negative breast cancer models, validating the scaffold’s adaptability.

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-14-27-18-8-10-19(11-9-18)28(25,26)22-17-7-12-20-16(15-17)6-5-13-23(20)21(24)4-2/h7-12,15,22H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOYXCJARUVWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Propionyl Group: The tetrahydroquinoline intermediate is then acylated using propionyl chloride in the presence of a base such as pyridine to introduce the propionyl group.

    Sulfonamide Formation: The final step involves the reaction of the propionylated tetrahydroquinoline with 4-propoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a complex chemical compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Molecular Formula

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.5 g/mol

Structural Characteristics

The compound features a tetrahydroquinoline core, which is known for its biological activity, particularly in the development of pharmaceuticals. The presence of sulfonamide and propoxy groups enhances its solubility and bioactivity.

Medicinal Chemistry

This compound has shown promise in the development of new therapeutic agents. Its structure is conducive to interactions with various biological targets, making it a candidate for further exploration in drug design.

Case Studies:

  • Anti-cancer Activity : Preliminary studies have indicated that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. Research focusing on similar compounds has demonstrated the potential for inhibiting tumor growth through modulation of apoptotic pathways .
  • Antimicrobial Properties : Compounds with sulfonamide groups have historically been effective against bacterial infections. Investigations into related structures suggest that this compound may possess similar antimicrobial activities, warranting further testing against resistant bacterial strains .

Pharmacology

The pharmacological profile of this compound suggests that it may interact with specific receptors or enzymes involved in disease processes.

Data Table: Pharmacological Activities

Activity TypePotential MechanismReferences
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionTargeting specific metabolic pathways

Neuroscience

Research into tetrahydroquinoline derivatives has highlighted their potential neuroprotective effects. This compound could be investigated for its ability to modulate neurotransmitter systems or protect against neurodegeneration.

Case Study:

A study on related compounds demonstrated neuroprotective effects in models of Parkinson's disease, suggesting that similar structures may offer therapeutic benefits in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Insights from Structural Comparisons

  • Substituent Effects on Activity :
    • 1-Position : Propionyl (target compound) vs. acetyl/trifluoroacetyl/butyl groups influence metabolic stability and electronic properties. Propionyl may balance lipophilicity and steric bulk .
    • 6-Position : Sulfonamide (target compound) vs. ethylenediamide (QOD) or naphthalenylmethyl (15c) groups dictate target selectivity. Sulfonamides enhance polar interactions with proteases .
  • Synthetic Feasibility : Scalable routes for sulfonamide-containing analogues (e.g., ) suggest the target compound could be synthesized similarly, with characterization via NMR/HRMS .
  • Knowledge Gaps: No direct data on the target compound’s potency, selectivity, or toxicity. Further studies should employ molecular dynamics (MD) simulations or crystallography to elucidate binding modes .

Biological Activity

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H22N2O3S\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a propionyl group attached to a tetrahydroquinoline moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular responses.
  • Antioxidant Properties : The presence of certain functional groups suggests potential antioxidant activity, which could mitigate oxidative stress in cells.

Pharmacological Effects

Research has indicated various pharmacological effects associated with this compound:

  • Neuroprotective Effects : Similar compounds in the tetrahydroquinoline family have demonstrated neuroprotective properties against oxidative stress and excitotoxicity in neuronal cells .
  • Anti-inflammatory Activity : Compounds with similar structures have shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways .
  • Antitumor Activity : Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
NeuroprotectionInhibition of apoptosis
Anti-inflammatoryModulation of cytokine production
AntitumorInduction of apoptosis in cancer

Table 2: Comparison with Related Compounds

CompoundBiological ActivityReference
1-Benzyl-1,2,3,4-tetrahydroisoquinolineNeurotoxic at high doses
1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolineAnti-inflammatory
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamideAntitumor

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related tetrahydroquinoline derivative on dopaminergic neurons exposed to oxidative stress. Results indicated that low concentrations significantly reduced apoptosis markers while higher concentrations induced neurotoxicity. This suggests a concentration-dependent effect that may also apply to this compound .

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that compounds similar to this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This highlights the potential application of the compound in treating inflammatory diseases .

Q & A

Q. What are the recommended methodologies for synthesizing N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide?

Synthesis of this compound can follow protocols for analogous tetrahydroquinoline sulfonamides. Key steps include:

  • Nitro reduction : Hydrogenation with Pd/C under H₂ in ethanol (e.g., reduction of nitro groups in tetrahydroquinoline derivatives, as in ).
  • Sulfonamide coupling : Reacting the amine intermediate with 4-propoxybenzenesulfonyl chloride in pyridine with DMAP catalysis, followed by purification via column chromatography (Biotage systems are commonly used; see and ).
  • Propionylation : Introducing the propionyl group via acylation reactions under anhydrous conditions.
    Analytical validation : Confirm purity using HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can crystallographic data for this compound be refined and visualized?

  • Refinement : Use SHELXL for small-molecule refinement, which is robust for handling high-resolution data and twinned crystals .
  • Visualization : Mercury CSD (Cambridge Crystallographic Data Centre) allows void analysis, intermolecular interaction mapping, and comparison with structural analogs (e.g., packing similarity calculations) .
  • Validation : Cross-check geometric parameters (bond lengths/angles) against the Cambridge Structural Database (CSD) to identify outliers.

Q. What safety protocols should be followed during handling?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride; see ).
  • First aid : In case of skin contact, wash with water for 15 minutes and consult a physician (standard SDS protocols, as in and ).

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data be resolved?

  • Scenario : If X-ray data suggests a planar tetrahydroquinoline ring, but NMR shows dynamic behavior (e.g., chair-boat interconversions), perform:
    • Variable-temperature NMR : To detect conformational flexibility.
    • DFT calculations : Compare optimized geometries (e.g., Gaussian 16) with experimental data to reconcile differences.
    • Twinned crystal analysis : Use SHELXD for structure solution in cases of pseudosymmetry or twinning .

Q. What computational strategies are suitable for studying its biological interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., sulfonamide-binding enzymes).
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-protein complexes and identify key residues for mutagenesis studies (see for MD applications in inhibitor studies).
  • Free-energy calculations : Apply MM/GBSA or alchemical methods to quantify binding affinities.

Q. How can synthetic yields be optimized for scale-up?

  • Reaction engineering : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 48 hours for nitro reductions).
  • Catalyst screening : Test Pd/C, Raney Ni, or transfer hydrogenation systems (e.g., ammonium formate) for higher efficiency.
  • Solvent optimization : Replace ethanol with DMF or THF if solubility issues arise during sulfonamide coupling ( uses ethanol, but solvent polarity adjustments may improve yields).

Q. What analytical techniques are critical for stability profiling?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then monitor degradation via:
    • HPLC-DAD/MS : Identify degradation products.
    • TGA/DSC : Assess thermal stability and polymorphic transitions.
    • XRPD : Detect crystallinity changes after stress testing.

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across assay platforms?

  • Case study : If enzymatic assays show inhibition but cell-based assays do not:
    • Permeability testing : Use Caco-2 models or PAMPA to assess cellular uptake.
    • Metabolite screening : LC-MS/MS to detect instability or rapid metabolism in cell media.
    • Off-target profiling : Screen against kinase panels or GPCRs to rule out nonspecific effects ( highlights dual inhibitor pitfalls).

Q. Resolving synthetic byproduct formation during propionylation

  • Issue : Unwanted acyl migration or over-propionylation.
  • Solutions :
    • Temperature control : Maintain reactions at 0–5°C to limit side reactions.
    • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection before acylation.
    • Purification : Employ preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the target compound from byproducts.

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